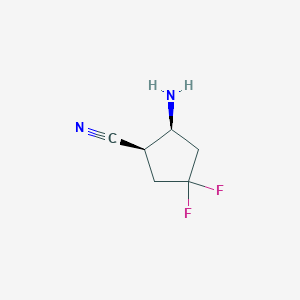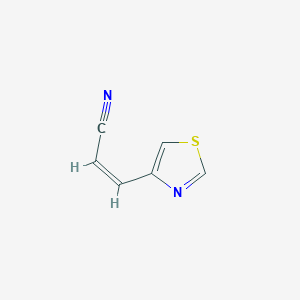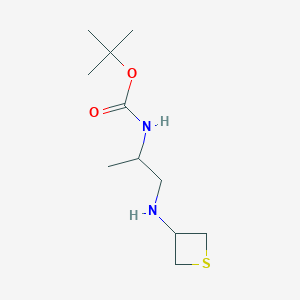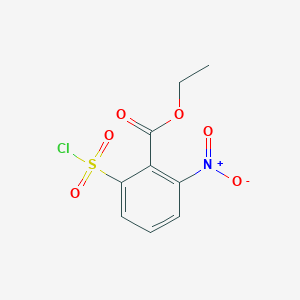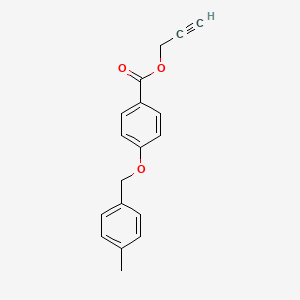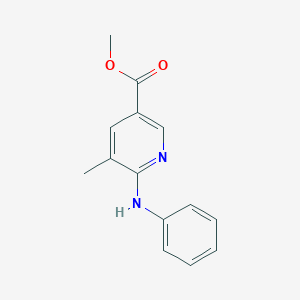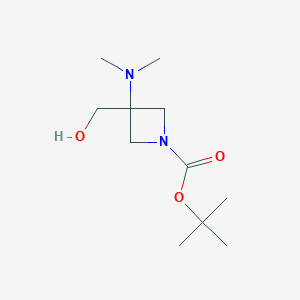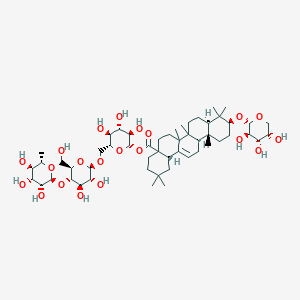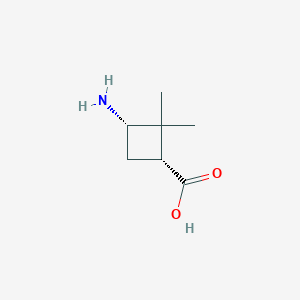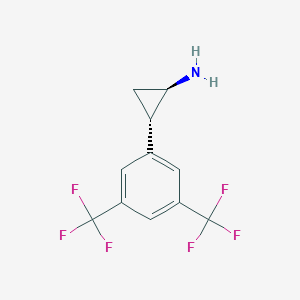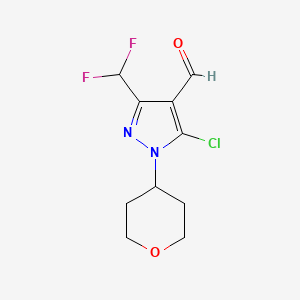
(R)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is a chiral diamine compound featuring a thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine typically involves the reaction of a thietane derivative with an appropriate diamine precursor. One common method involves the reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane, followed by subsequent reactions with sodium alcoholates and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.
Wissenschaftliche Forschungsanwendungen
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: It may serve as a precursor for drugs with specific therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles: These compounds share the thietane ring and have been studied for their biological activities.
Thietane-containing xanthines and triazoles: These compounds also feature the thietane ring and have shown various biological activities.
Uniqueness
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is unique due to its specific chiral configuration and the presence of both a thietane ring and a diamine moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H24N2S |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
(2R)-1-N-butyl-1-N-methyl-2-N-(thietan-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H24N2S/c1-4-5-6-13(3)7-10(2)12-11-8-14-9-11/h10-12H,4-9H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
DEPPXFSDRBOLSO-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCN(C)C[C@@H](C)NC1CSC1 |
Kanonische SMILES |
CCCCN(C)CC(C)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
